![molecular formula C29H27N3O5 B2868012 N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892436-75-8](/img/no-structure.png)
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Description
Scientific Research Applications
Catalysis in Organic Synthesis
The N-mesityl group in this compound can significantly impact the efficiency of N-heterocyclic carbene (NHC) catalyzed reactions. It has been observed that reactions such as annulations, oxidations, and redox reactions occur more rapidly with N-mesityl substituted NHCs . This effect is attributed to the irreversible initial addition of the NHC to the aldehyde, which accelerates the formation of the Breslow intermediate . This property can be harnessed to design more efficient catalysts for organic synthesis.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-methoxybenzaldehyde with 3-amino-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid, followed by cyclization with mesityl oxide and acetylation with acetic anhydride.", "Starting Materials": [ "4-methoxybenzaldehyde", "3-amino-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid", "mesityl oxide", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 3-amino-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid in the presence of triethylamine and dichloromethane to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid.", "Step 2: Cyclization of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuran-7-carboxylic acid with mesityl oxide in the presence of sodium bicarbonate and dichloromethane to form N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: Acetylation of N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide with acetic anhydride in the presence of sodium bicarbonate and diethyl ether to form the final product." ] } | |
CAS RN |
892436-75-8 |
Product Name |
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Molecular Formula |
C29H27N3O5 |
Molecular Weight |
497.551 |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C29H27N3O5/c1-17-13-18(2)25(19(3)14-17)30-24(33)16-31-26-22-7-5-6-8-23(22)37-27(26)28(34)32(29(31)35)15-20-9-11-21(36-4)12-10-20/h5-14H,15-16H2,1-4H3,(H,30,33) |
InChI Key |
BNQHDGGHKAERRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53)C |
solubility |
not available |
Origin of Product |
United States |
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